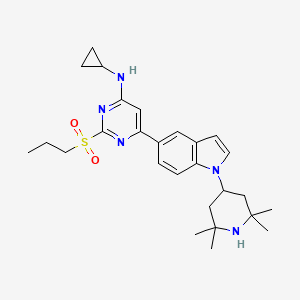![molecular formula C24H23F3N4O B609752 2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one CAS No. 1807861-48-8](/img/structure/B609752.png)
2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
Descripción general
Descripción
ONC212 is a fluorinated-ONC201 analogue, shows preclinical efficacy in melanoma and hepatocellular-cancer models. ONC212 is active in pancreatic cancer as single agent or in combination with 5-fluorouracil, irinotecan, oxaliplatin or RTK inhibitor crizotinib. ONC212 exhibited rapid kinetics of activity. ONC212 was further tested in >1000 human cancer cell lines in vitro and evaluated for safety and anti-tumor efficacy in vivo. ONC212 exhibited broad-spectrum efficacy at nanomolar concentrations across solid tumors and hematological malignancies.
Aplicaciones Científicas De Investigación
Pancreatic Cancer Treatment
ONC212 has shown preclinical efficacy against pancreatic cancer . It impairs oxidative phosphorylation (OXPHOS) with a decrease in mitochondrial-derived ATP production . This leads to different cellular outcomes based on divergent metabolic programs . It’s also found that glucose restriction or combination with glycolytic inhibitor 2-deoxy-D-glucose synergizes with ONC212 and promotes apoptosis in vitro and in vivo .
Melanoma Treatment
ONC212 has demonstrated preclinical efficacy in melanoma . The exact mechanism of action in melanoma cells is not fully understood, but it’s believed to involve similar pathways as those in pancreatic cancer treatment.
Hepatocellular Carcinoma Treatment
Similar to melanoma, ONC212 has shown preclinical efficacy in hepatocellular carcinoma models . Further research is needed to understand the specific mechanisms of action in hepatocellular carcinoma cells.
Anticancer Activity
ONC212 is a fluorinated imipridone demonstrating more potent anticancer activity in the nanomolar range as compared with the first-in-class molecule ONC201 . It hinders tumor growth through a complex, often cell context–dependent, mechanism .
Mitochondrial Dysfunction
ONC212 causes mitochondrial dysfunction in cancer cells . It targets the mitochondrial protease ClpP, leading to reduced oxidative phosphorylation from ClpX suppression .
Synthesis of Novel Compounds
ONC212 has been used in the synthesis of novel imipridone–ferrocene hybrids . These hybrids have shown a significantly greater drop in cell viability compared to ONC201 .
Targeting Orphan GPCR 132
ONC212 targets orphan GPCR 132, a receptor often overexpressed on cancer cells . This modulates cAMP-dependent signaling pathways that ultimately impact cell viability .
Inducing Apoptosis/Necrosis
Some of the novel hybrids synthesized using ONC212 induced apoptosis/necrosis in PANC-1 and A2058 cells after 24 hours of treatment .
Mecanismo De Acción
ONC212, also known as 2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one or 7-Benzyl-4-(4-(trifluoromethyl)benzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one, is a fluorinated imipridone with preclinical efficacy against various malignancies .
Target of Action
The primary targets of ONC212 are the mitochondrial protease ClpP and the orphan GPCR tumor suppressor GPR132 . ClpP is expressed in pancreatic cancer cells and is required for ONC212 cytotoxicity . GPR132 is often overexpressed on cancer cells .
Mode of Action
ONC212 binds to and hyperactivates ClpP, leading to a decrease in mitochondrial-derived ATP production . It also acts as a nanomolar agonist of GPR132 . The regulatory binding partner of ClpP, ClpX, is suppressed upon ONC212 treatment .
Biochemical Pathways
ONC212 impairs oxidative phosphorylation (OXPHOS), a key biochemical pathway in the cell . This leads to a decrease in mitochondrial-derived ATP production . In addition, ONC212 activates the integrated stress response and inhibits Ras signaling .
Result of Action
ONC212 selectively kills tumor cells . It causes a collapse of mitochondrial function across treated cell lines, leading to apoptosis in OXPHOS-dependent cells . Cells relying on glycolysis undergo growth arrest and upregulate glucose catabolism to prevent ERK1/2 inhibition and apoptosis .
Action Environment
The action of ONC212 can be influenced by environmental factors. For instance, glucose restriction or combination with the glycolytic inhibitor 2-deoxy-D-glucose can synergize with ONC212 and promote apoptosis in vitro and in vivo . Hypoxia, which forces cancer cells to generate ATP through glycolysis, can render them more resistant to the drug .
Propiedades
IUPAC Name |
11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULPGUTXZTYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



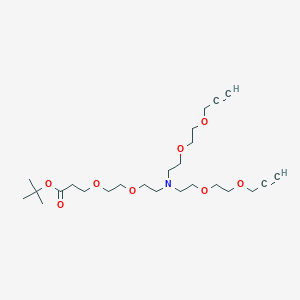
![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)
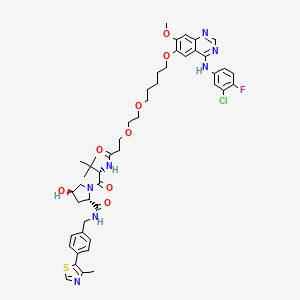
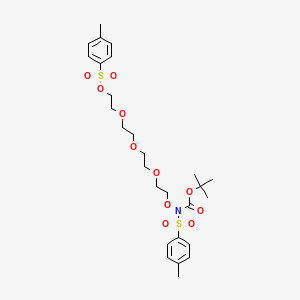
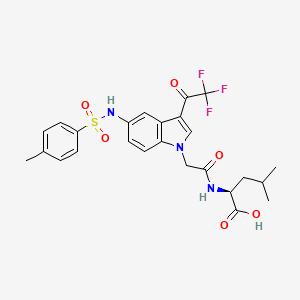


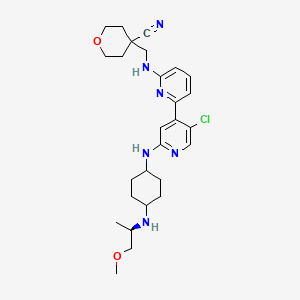
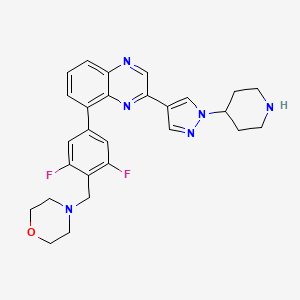
![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)
